molecular formula C26H52N2O2 B3056275 N-[2-(Dodecanoylamino)ethyl]dodecanamide CAS No. 7003-56-7

N-[2-(Dodecanoylamino)ethyl]dodecanamide

Cat. No.: B3056275
CAS No.: 7003-56-7
M. Wt: 424.7 g/mol
InChI Key: HETBCUMLBCUVKC-UHFFFAOYSA-N
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Description

Contextualizing Fatty Amide Derivatives in Contemporary Chemical Science

Fatty amides are a diverse class of chemicals derived from the condensation of a fatty acid with an amine. researchgate.net This family includes primary monoamides, substituted monoamides, and bis-amides, where two fatty acid chains are linked by a diamine. researchgate.net These compounds are of significant industrial and academic interest due to their versatile functionalities, which stem from the combination of long, hydrophobic alkyl chains and the polar amide group. gerli.comresearchgate.net

Primary and secondary amides are characterized by strong intermolecular hydrogen bonding between the N-H proton donor and the C=O proton acceptor, leading to high melting points and low solubility in many solvents. researchgate.net This propensity for strong, directional interactions is a key feature that underpins many of their applications. researchgate.net Fatty amides are widely utilized as lubricants, slip agents, and processing aids in the polymer industry. researchgate.net Their ability to reduce friction is attributed to their hydrophobic character and the formation of stable, ordered layers on surfaces. researchgate.net Furthermore, fatty amides are generally stable at elevated processing temperatures and in the presence of dilute acids and bases. researchgate.net

Bis-amides, such as N,N'-Ethylenebis(dodecanamide), represent a specific category with enhanced thermal stability and distinct physical properties compared to their mono-amide counterparts. aosennewmaterial.com For instance, the closely related N,N'-Ethylenebis(stearamide) (EBS), derived from C18 stearic acid, is a hard, brittle wax with a high melting point, used extensively as a lubricant, release agent, and dispersant in thermoplastics. atamanchemicals.com N,N'-Ethylenebis(dodecanamide) (also known as Ethylene (B1197577) Bis Lauramide) shares these characteristics, functioning as a multifunctional processing aid with high thermal stability and excellent compatibility with various resins like PVC, PS, and PP. aosennewmaterial.compigmentpigment.com

Significance of N,N'-Ethylenebis(dodecanamide) as a Model Amphiphilic System

An amphiphile is a molecule possessing both hydrophilic ("water-loving") and hydrophobic ("water-fearing") properties. N,N'-Ethylenebis(dodecanamide) is a classic example of a bola-amphiphile, where two hydrophobic groups are located at opposite ends of a hydrophilic spacer. In this case, the two dodecanoyl (C12) alkyl chains constitute the hydrophobic domains, while the central –NH–C(O)–CH2–CH2–(O)C–NH– core, with its two amide linkages, acts as the polar, hydrophilic region.

This dual character is fundamental to its behavior in solution and in the solid state. The amide bond itself contributes significantly to the hydrophilicity of the molecule and provides the capacity for forming intermolecular hydrogen bonds. researchgate.net The unique chemical structure of bis-amides, featuring hydrophobic chains and a hydrophilic linker, allows them to exhibit both hydrophobic and hydrophilic properties. ontosight.ai This amphiphilicity drives the self-assembly of these molecules into ordered supramolecular structures. In different environments, they can organize to minimize unfavorable interactions between their hydrophobic tails and a polar medium, or vice-versa. This makes N,N'-Ethylenebis(dodecanamide) an excellent model system for studying the fundamental principles of molecular self-assembly, crystallization, and the formation of functional materials like organogels and liquid crystals. nih.gov The interplay between the van der Waals forces of the alkyl chains and the hydrogen bonding of the amide core dictates the final assembled architecture.

Physicochemical Properties of N,N'-Ethylenebis(dodecanamide)
PropertyValueReference
SynonymsEthylene Bis Lauramide, N-[2-(dodecanoylamino)ethyl]dodecanamide aosennewmaterial.compigmentpigment.com
AppearanceWhite to off-white powder, small round beads, or flakes aosennewmaterial.compigmentpigment.com
Melting Point145-155 °C aosennewmaterial.com
Flash Point≥285 °C aosennewmaterial.com
Acid Value≤7-10 mgKOH/g aosennewmaterial.compigmentpigment.com
Amine Value≤3-4 mgKOH/g aosennewmaterial.compigmentpigment.com

Evolution of Research Themes for Amide-Based Supramolecular Structures

The amide bond is a cornerstone of supramolecular chemistry due to its planar structure and the presence of both hydrogen bond donors (N-H) and acceptors (C=O). tandfonline.com These features allow for the formation of strong, directional, and predictable hydrogen bonds, which are the primary driving force for self-assembly. ias.ac.inethernet.edu.et

Early research focused on understanding the fundamental hydrogen-bonding patterns of simple amides. Primary and secondary amides were recognized for their tendency to form infinite one-dimensional chains or two-dimensional networks. researchgate.netrsc.org This reliable C(4) chain motif, formed by N-H···O=C bonds, became a foundational "supramolecular synthon" for crystal engineering and the design of ordered materials. researchgate.net

Over time, research has evolved from studying simple linear assemblies to creating highly complex and functional supramolecular architectures. A significant theme has been the development of low-molecular-weight gelators (LMWGs), where amide-based molecules self-assemble into three-dimensional networks that can immobilize solvents. mdpi.com The strength and stability of these gels can be tuned by modifying the molecular structure to incorporate multiple hydrogen bonds, such as triple or quadruple bonding motifs. mdpi.com

More advanced research involves the design of "smart" materials that respond to external stimuli. Amide-based systems have been engineered to respond to changes in temperature, pH, or the presence of specific ions. mdpi.com For example, amide-based macrocycles have been synthesized to act as receptors that selectively bind anions through hydrogen bonding. nd.edu Another sophisticated area is the creation of foldamers—artificial molecules that mimic the complex, folded three-dimensional structures of proteins and nucleic acids. Aromatic oligoamides, for instance, can be designed to adopt predictable helical or sheet-like conformations, opening avenues for creating novel catalysts or materials with tailored recognition properties. nd.edu The orientation and symmetry of amide bonds within a molecule have been shown to have a profound influence on the resulting intermolecular interactions and aggregation properties. researchgate.net This evolution highlights a clear trajectory from understanding basic intermolecular interactions to harnessing them for the bottom-up construction of complex and functional chemical systems. nih.gov

Properties

IUPAC Name

N-[2-(dodecanoylamino)ethyl]dodecanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H52N2O2/c1-3-5-7-9-11-13-15-17-19-21-25(29)27-23-24-28-26(30)22-20-18-16-14-12-10-8-6-4-2/h3-24H2,1-2H3,(H,27,29)(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HETBCUMLBCUVKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCC(=O)NCCNC(=O)CCCCCCCCCCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H52N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50990280
Record name N,N'-(Ethane-1,2-diyl)didodecanimidic acid
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Molecular Weight

424.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7003-56-7
Record name NSC13546
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Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N,N'-(Ethane-1,2-diyl)didodecanimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50990280
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Strategies and Methodologies for N,n Ethylenebis Dodecanamide

Synthetic Routes to Bis-Amide Compounds

The creation of the bis-amide structure of N,N'-Ethylenebis(dodecanamide) can be achieved through several chemical pathways. The most common and direct approach involves the condensation of dodecanoic acid with ethylenediamine (B42938). However, alternative amidation chemistries offer different reactivity profiles and may be advantageous under specific conditions.

Condensation Reactions of Dodecanoic Acid with Ethylenediamine

The most straightforward and industrially common method for synthesizing N,N'-Ethylenebis(dodecanamide) is the direct condensation reaction between two equivalents of dodecanoic acid (lauric acid) and one equivalent of ethylenediamine. This reaction is a dehydration process where water is eliminated to form the amide bonds.

The reaction is typically carried out at elevated temperatures, generally ranging from 120 to 180°C. google.com A key aspect of this synthesis is the removal of the water byproduct to drive the reaction equilibrium towards the product. This can be achieved by conducting the reaction under a nitrogen stream or applying a vacuum. The process can often be performed without a solvent, which aligns with green chemistry principles by reducing solvent waste. sharif.edu

The molar ratio of the reactants is a critical parameter. A stoichiometric ratio of 2:1 (dodecanoic acid to ethylenediamine) is theoretically required. However, in practice, a slight excess of one reactant may be used to ensure the complete conversion of the other. For instance, a molar ratio of stearic acid (a similar long-chain fatty acid) to ethylenediamine of 2:0.8 to 2:1 has been reported in patent literature for a similar synthesis. google.com

Table 1: Typical Reaction Parameters for Direct Condensation of Fatty Acids with Ethylenediamine

ParameterValue/ConditionRationale
Reactants Dodecanoic Acid, EthylenediamineFormation of the bis-amide structure.
Molar Ratio (Acid:Amine) Approx. 2:1Ensures complete reaction of the diamine.
Temperature 120 - 180°CProvides sufficient energy for dehydration. google.com
Atmosphere Inert (e.g., Nitrogen)Prevents oxidation at high temperatures.
Byproduct Removal Distillation/VacuumDrives the equilibrium towards product formation.
Catalyst Typically none requiredThe reaction can proceed thermally.

Alternative Amidation Chemistry for N,N'-Ethylenebis(dodecanamide) Synthesis

While direct thermal condensation is prevalent, other amidation methods can be employed, often offering milder reaction conditions or different impurity profiles.

Using Acyl Chlorides: An alternative route involves the reaction of dodecanoyl chloride with ethylenediamine. This method, a type of Schotten-Baumann reaction, is generally faster and proceeds at lower temperatures than direct condensation. The reaction is typically carried out in the presence of a base, such as a tertiary amine or an aqueous alkali solution, to neutralize the hydrochloric acid byproduct. The high reactivity of dodecanoyl chloride usually leads to high yields.

Catalytic Methods: To reduce the high temperatures required for direct amidation, various catalysts can be employed. Lewis acids and Brønsted acids have been shown to catalyze amidation reactions. reddit.com For example, boric acid has been used as a catalyst for the amidation of carboxylic acids and amines. reddit.com The catalyst activates the carboxylic acid group, making it more susceptible to nucleophilic attack by the amine. This can lead to shorter reaction times and lower energy consumption.

Coupling Agents: In laboratory-scale synthesis and for the production of high-purity materials, coupling agents are frequently used to facilitate amide bond formation under mild conditions. Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) activate the carboxylic acid, allowing for an efficient reaction with the amine at or near room temperature. nih.govpeptide.com While effective, these methods generate stoichiometric amounts of byproducts (e.g., dicyclohexylurea from DCC), which must be removed during purification. nih.gov The use of additives like 1-hydroxybenzotriazole (B26582) (HOBt) can suppress side reactions and improve yields. nih.gov

Reaction Optimization and Scale-Up Considerations

Optimizing the synthesis of N,N'-Ethylenebis(dodecanamide) involves balancing reaction rate, yield, purity, and cost. Key parameters for optimization include temperature, reaction time, reactant molar ratio, and catalyst choice (if any). For the direct condensation method, careful control of the temperature profile is crucial to prevent side reactions or degradation of the product. The rate of water removal also directly influences the reaction kinetics.

When scaling up the synthesis from a laboratory to an industrial setting, several challenges must be addressed. Heat transfer becomes a significant issue in large reactors, and maintaining a uniform temperature throughout the reaction mass is critical. The efficient removal of water from a large volume is also more challenging. For solvent-free processes, the viscosity of the reaction mixture can increase significantly as the reaction progresses, which requires robust agitation systems to ensure proper mixing. Furthermore, the handling of raw materials and the isolation of the final product on a large scale require careful engineering and safety considerations.

Purification Techniques for High-Purity N,N'-Ethylenebis(dodecanamide)

Achieving high purity is essential for many applications of N,N'-Ethylenebis(dodecanamide). The primary purification method for this compound, which is a solid at room temperature, is recrystallization.

The choice of solvent is the most critical factor in recrystallization. An ideal solvent will dissolve the compound well at elevated temperatures but poorly at lower temperatures, allowing for high recovery of purified crystals upon cooling. For bis-amides, common solvent systems include polar solvents or mixtures of solvents with different polarities. Ethanol, acetone, and acetonitrile (B52724) are often effective for recrystallizing amides. pitt.edu Solvent mixtures like hexane/ethyl acetate (B1210297) or methanol/water can also be employed to achieve the desired solubility profile. reddit.com The crude product is dissolved in a minimal amount of the hot solvent, filtered to remove any insoluble impurities, and then allowed to cool slowly to promote the formation of well-defined crystals. The purified product is then collected by filtration and dried.

Table 2: Common Solvents for Recrystallization of Amides

Solvent/Solvent SystemPolarityComments
Ethanol PolarA common and effective solvent for many amides. researchgate.net
Acetone Polar AproticCan be a good choice for achieving high purity. pitt.edu
Acetonitrile Polar AproticOften yields good crystal quality. pitt.edu
Hexane/Ethyl Acetate Nonpolar/PolarA mixture that allows for fine-tuning of solubility. reddit.com
Methanol/Water PolarAn antisolvent system where water reduces solubility upon addition. reddit.com

For very high-purity requirements, or for the removal of impurities with similar solubility, column chromatography can be used. However, this method is generally more expensive and less scalable than recrystallization for bulk production.

Advanced Spectroscopic and Structural Characterization of N,n Ethylenebis Dodecanamide

Molecular Structure Elucidation via High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is a cornerstone technique for the unambiguous determination of the molecular structure of organic compounds. For N,N'-Ethylenebis(dodecanamide), both ¹H and ¹³C NMR would provide critical information regarding the connectivity and chemical environment of each atom.

In the ¹H NMR spectrum, distinct signals would be expected for the protons of the long dodecanoyl chains and the central ethylene (B1197577) bridge. The terminal methyl protons (CH₃) of the alkyl chains would typically appear as a triplet at the most upfield region, around 0.8-0.9 ppm. The extensive methylene (B1212753) (CH₂) groups of the fatty acid chains would produce a large, complex multiplet signal in the range of 1.2-1.4 ppm. The methylene protons alpha to the carbonyl group (α-CH₂) are expected to be deshielded and resonate as a triplet around 2.1-2.3 ppm. The protons of the ethylene bridge (-(CH₂)₂-) would likely appear as a distinct signal, potentially a singlet or a multiplet depending on the solvent and temperature, in the region of 3.2-3.5 ppm. The amide protons (N-H) would present as a broad singlet or a triplet, with a chemical shift that is highly dependent on solvent and concentration, typically in the range of 5.5-8.5 ppm.

The ¹³C NMR spectrum would provide complementary information. The terminal methyl carbon would have a characteristic signal around 14 ppm. The internal methylene carbons of the dodecanoyl chains would appear as a series of peaks between 22 and 32 ppm. The carbonyl carbon (C=O) would be significantly downfield, expected in the region of 170-175 ppm. The carbons of the ethylene bridge would be observed around 40 ppm. Due to restricted rotation around the amide C-N bond, it is possible to observe separate signals for chemically similar groups at lower temperatures. st-andrews.ac.uk

Table 1: Predicted ¹H NMR Chemical Shifts for N,N'-Ethylenebis(dodecanamide)

Protons Predicted Chemical Shift (ppm) Multiplicity
Terminal CH₃ 0.8 - 0.9 Triplet
-(CH₂)₉- 1.2 - 1.4 Multiplet
α-CH₂ (to C=O) 2.1 - 2.3 Triplet
Ethylene bridge -CH₂- 3.2 - 3.5 Singlet/Multiplet

Table 2: Predicted ¹³C NMR Chemical Shifts for N,N'-Ethylenebis(dodecanamide)

Carbon Predicted Chemical Shift (ppm)
Terminal CH₃ ~14
-(CH₂)₉- 22 - 32
α-CH₂ (to C=O) ~36
Ethylene bridge -CH₂- ~40

Vibrational Fingerprinting using Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, encompassing both IR and Raman techniques, offers a detailed fingerprint of the functional groups present in a molecule. For N,N'-Ethylenebis(dodecanamide), the spectra would be dominated by vibrations associated with the amide groups and the long alkyl chains. niscpr.res.in

In the IR spectrum, a strong absorption band corresponding to the N-H stretching vibration is expected around 3300 cm⁻¹. The C-H stretching vibrations of the methylene and methyl groups would appear just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹). One of the most characteristic absorptions for amides is the C=O stretching vibration (Amide I band), which would be observed as a very strong band in the region of 1630-1680 cm⁻¹. The N-H bending vibration (Amide II band) is expected to appear around 1550 cm⁻¹. The CH₂ scissoring and bending vibrations would be found in the 1465-1475 cm⁻¹ region. chemicalbook.com

Raman spectroscopy would provide complementary information. While the polar C=O and N-H bonds would give strong signals in the IR, the non-polar C-C and C-H bonds of the alkyl chains would be more prominent in the Raman spectrum. The C-H stretching region would show strong bands, and the C-C stretching vibrations would appear in the 800-1200 cm⁻¹ region. The Amide I band is also typically observed in the Raman spectrum. jkps.or.kr

Table 3: Characteristic Vibrational Frequencies for N,N'-Ethylenebis(dodecanamide)

Vibrational Mode Expected IR Frequency (cm⁻¹) Expected Raman Frequency (cm⁻¹)
N-H Stretch ~3300 (strong, broad) Weak
C-H Stretch (alkyl) 2850-2960 (strong) 2850-2960 (very strong)
C=O Stretch (Amide I) 1630-1680 (very strong) 1630-1680 (strong)
N-H Bend (Amide II) ~1550 (strong) Moderate

Mass Spectrometry for Definitive Molecular Weight and Fragmentation Analysis

Mass spectrometry is an essential tool for determining the molecular weight and obtaining structural information through the analysis of fragmentation patterns. For N,N'-Ethylenebis(dodecanamide) (C₂₆H₅₂N₂O₂), the expected molecular weight is approximately 424.7 g/mol .

Under electron ionization (EI), the molecular ion peak ([M]⁺˙) at m/z 424 might be observed, though it could be weak or absent for a long-chain molecule. A common fragmentation pathway for amides is the cleavage of the amide bond (N-CO). rsc.org This would lead to the formation of acylium ions. Alpha-cleavage adjacent to the nitrogen atom is also a characteristic fragmentation for amines and amides. libretexts.org

A prominent fragmentation would be the McLafferty rearrangement, which is common for molecules with carbonyl groups and sufficiently long alkyl chains. This rearrangement would result in a characteristic neutral loss. Cleavage of the C-C bonds within the long alkyl chains would produce a series of fragment ions separated by 14 Da (the mass of a CH₂ group). libretexts.org

Table 4: Potential Mass Spectrometry Fragments for N,N'-Ethylenebis(dodecanamide)

m/z Possible Fragment Identity Fragmentation Pathway
424 [M]⁺˙ (Molecular Ion) Ionization
409 [M - CH₃]⁺ Loss of a methyl radical
226 [C₁₂H₂₅CONHCH₂]⁺ Cleavage of the ethylene bridge
199 [C₁₂H₂₅CO]⁺ Cleavage of the C-N bond
72 [H₂N=CH-CH=NH₂]⁺ Fragmentation of the ethylene diamine core

Solid-State Structural Analysis using X-ray Diffraction

It is expected that in the solid state, the molecules would pack in a way that maximizes intermolecular hydrogen bonding between the amide N-H and C=O groups of adjacent molecules. This would likely lead to the formation of extended hydrogen-bonded sheets or chains. The long, non-polar dodecanoyl chains would then pack together through van der Waals interactions, likely in an extended, all-trans conformation to maximize packing efficiency. This type of structure often results in a layered arrangement, with alternating polar regions of hydrogen-bonded amide groups and non-polar regions of interdigitated alkyl chains. Powder X-ray diffraction (PXRD) could be used to analyze the bulk material, and the resulting diffraction pattern would be characteristic of the crystalline phase and could be used for phase identification.

Table 5: Mentioned Chemical Compounds

Compound Name
N-[2-(Dodecanoylamino)ethyl]dodecanamide
N,N'-Ethylenebis(dodecanamide)
N,N'-Ethylenebis(stearamide)
N,N'-Ethylenebispalmitamide
Dodecanamide
N,N'-methylenebis-dodecanamide

Mechanistic Investigations of Self Assembly and Supramolecular Architectures of N,n Ethylenebis Dodecanamide

Principles of Amphiphilic Self-Assembly: Driving Forces and Thermodynamics

Concurrent with the hydrophobic effect, hydrogen bonding plays a crucial role in the stabilization of the self-assembled structures. The molecule possesses two amide (-CONH-) linkages in its backbone. These amide groups can act as both hydrogen bond donors (N-H) and acceptors (C=O), facilitating the formation of intermolecular hydrogen bonds. This directional and cooperative hydrogen bonding network contributes significantly to the stability and structural organization of the resulting supramolecular architectures.

Van der Waals forces between the long alkyl chains also contribute to the enthalpic stabilization of the aggregates. The close packing of the dodecanoyl chains allows for these weak, short-range attractions to become collectively significant, further favoring the aggregated state.

Critical Aggregation Concentration Determination for N,N'-Ethylenebis(dodecanamide)

The critical aggregation concentration (CAC) is a fundamental parameter that defines the concentration threshold above which individual amphiphilic molecules (unimers) begin to form larger, organized aggregates or micelles. The determination of the CAC for N,N'-Ethylenebis(dodecanamide) is crucial for understanding its self-assembly behavior. Several analytical techniques are employed to measure this property, each monitoring a distinct physical change that occurs at the onset of aggregation.

Surface Tension Methods for Interfacial Behavior

Surface tension measurement is a classic and direct method for determining the CAC of surfactants. Amphiphilic molecules like N,N'-Ethylenebis(dodecanamide) are surface-active, meaning they tend to adsorb at the air-water interface. This adsorption lowers the surface tension of the solution.

Table 1: Hypothetical Surface Tension Data for CAC Determination (Note: This table is illustrative as specific experimental data for N,N'-Ethylenebis(dodecanamide) is not available in the cited literature.)

Concentration (mol/L)Surface Tension (mN/m)
1.0E-0772.0
1.0E-0668.5
1.0E-0555.2
5.0E-0542.1
1.0E-0435.8
2.0E-0435.6
5.0E-0435.5

Spectroscopic Probes for Micellar Phase Transitions (e.g., Electron Paramagnetic Resonance, Fluorescence)

Spectroscopic techniques, particularly fluorescence spectroscopy, are highly sensitive methods for determining the CAC. These methods utilize probe molecules whose spectral properties are sensitive to the polarity of their microenvironment. A common fluorescent probe used for this purpose is pyrene (B120774).

In a dilute aqueous solution of N,N'-Ethylenebis(dodecanamide) below the CAC, pyrene resides in a polar, aqueous environment. Upon the formation of aggregates above the CAC, the hydrophobic pyrene molecules preferentially partition into the nonpolar, hydrophobic core of the self-assembled structures. This change in the microenvironment leads to distinct changes in the fluorescence emission spectrum of pyrene. Specifically, the ratio of the intensity of the first vibronic peak (I₁) to the third vibronic peak (I₃), known as the I₁/I₃ ratio, is sensitive to the local polarity. In a polar environment, the I₁/I₃ ratio is high, while in a nonpolar environment, it is significantly lower. By plotting the I₁/I₃ ratio as a function of the logarithm of the N,N'-Ethylenebis(dodecanamide) concentration, a sharp decrease is observed at the CAC, signaling the formation of the hydrophobic micellar cores.

Morphological Characterization of Self-Assembled Structures

Understanding the size, shape, and distribution of the aggregates formed by N,N'-Ethylenebis(dodecanamide) is essential for elucidating its supramolecular architecture. Techniques such as dynamic light scattering and various microscopy methods provide this critical information.

Dynamic Light Scattering (DLS) for Aggregate Size Distribution

Dynamic Light Scattering (DLS) is a non-invasive technique used to measure the size distribution of particles and molecules in a solution. The method works by illuminating the sample with a laser and analyzing the intensity fluctuations of the scattered light. These fluctuations are caused by the Brownian motion of the aggregates in the solvent. Smaller particles move more rapidly, causing faster fluctuations, while larger particles move more slowly, resulting in slower fluctuations.

By analyzing the time correlation of these intensity fluctuations, the diffusion coefficient of the aggregates can be determined. The Stokes-Einstein equation is then used to calculate the hydrodynamic radius (Rₕ) of the aggregates. DLS can provide information on the average particle size, the polydispersity index (PDI)—a measure of the broadness of the size distribution—and the presence of multiple populations of aggregates. For N,N'-Ethylenebis(dodecanamide), DLS would be instrumental in determining how factors like concentration, temperature, and pH affect the size and stability of the self-assembled nanostructures.

Table 2: Illustrative DLS Data for Aggregate Analysis (Note: This table is illustrative as specific experimental data for N,N'-Ethylenebis(dodecanamide) is not available in the cited literature.)

Concentration (mol/L)Average Hydrodynamic Radius (Rₕ, nm)Polydispersity Index (PDI)
5.0E-05850.25
1.0E-04920.21
5.0E-041100.18

Microscopy Techniques (e.g., Cryo-Transmission Electron Microscopy, Atomic Force Microscopy) for Visualizing Nanostructures

To obtain direct visual evidence of the morphology of the self-assembled structures, high-resolution microscopy techniques are employed.

Cryo-Transmission Electron Microscopy (Cryo-TEM) is a powerful method for imaging biological and soft-matter nanostructures in their near-native, hydrated state. In this technique, a thin film of the sample solution is rapidly frozen in a cryogen (like liquid ethane), vitrifying the water and trapping the aggregates in place without the formation of ice crystals that could damage the delicate structures. The vitrified sample is then imaged in a transmission electron microscope at cryogenic temperatures. Cryo-TEM can reveal detailed information about the shape and dimensions of the aggregates, such as whether they form spheres, vesicles, tubules, or lamellar sheets.

Atomic Force Microscopy (AFM) provides topographical information about surfaces at the nanoscale. For studying self-assembled structures, a drop of the solution is typically deposited onto a flat substrate (like mica) and allowed to dry. The AFM tip then scans the surface, and the forces between the tip and the sample are used to create a three-dimensional image. AFM can provide data on the height, width, and length of the adsorbed nanostructures, offering complementary information to that obtained from Cryo-TEM and DLS.

Small-Angle X-ray Scattering (SAXS) for Internal Structure of Aggregates

Small-Angle X-ray Scattering (SAXS) is a powerful technique for probing the nanoscale structure of self-assembled aggregates in solution or gel states. For N,N'-alkylenebis(alkanamide) organogels, SAXS provides critical information about the morphology and dimensions of the self-assembled fibers that constitute the gel network.

In a typical SAXS experiment on a gel formed by a compound like N-[2-(Dodecanoylamino)ethyl]dodecanamide, the scattering pattern would be analyzed to determine the cross-sectional shape and size of the assembled fibers. Studies on related bis-amide gelators have shown that these molecules often assemble into long, cylindrical, or tape-like nanofibers. acs.orgxenocs.com The analysis of the scattering data can reveal the radius of these fibers and, in some cases, provide insights into the internal packing of the molecules. For example, a hollow cylindrical structure has been suggested for some self-assembling peptide nanofibers based on SAXS data. nih.gov

The scattering data for such fibrillar networks often exhibit a characteristic power-law dependence at certain q-ranges (where q is the scattering vector), which can be indicative of the dimensionality and surface roughness of the scattering objects.

Table 1: Representative SAXS Data Analysis for a Bis-Amide Organogel This table presents typical parameters that would be extracted from SAXS data for a bis-amide organogel, based on studies of analogous systems.

ParameterDescriptionTypical Value Range
Cross-sectional Radius (R) The radius of the primary self-assembled fibers.3 - 10 nm
Power-law exponent (α) Describes the shape and dimensionality of the aggregate (e.g., α ≈ -1 for rigid rods).-1 to -2
Correlation Length (ξ) A measure of the average distance between fibers or the mesh size of the network.10 - 100 nm

Adsorption Phenomena at Liquid-Air and Liquid-Solid Interfaces

The molecular structure of this compound, with two polar amide headgroups and two nonpolar dodecyl tails linked by a short ethylene (B1197577) spacer, classifies it as a bolaamphiphile. Bolaamphiphiles exhibit unique interfacial behavior due to their ability to potentially span interfaces or form U-shaped conformations. pku.edu.cn Their adsorption at liquid-air and liquid-solid interfaces is critical for applications such as surface modification, lubrication, and stabilization of dispersions.

Adsorption isotherms describe the equilibrium relationship between the concentration of a substance in the bulk phase and the amount adsorbed onto an interface at a constant temperature. For a bolaamphiphile like this compound, the adsorption behavior can be complex. At the liquid-air interface, the molecule may adopt a conformation where both alkyl chains are in the air, with the polar core in the water, or a U-shaped structure where both tails enter the air.

The surface coverage can be determined by measuring the change in surface tension as a function of concentration. Adsorption isotherm models such as the Langmuir, Freundlich, or Temkin models can be fitted to the experimental data to understand the adsorption mechanism. researchgate.net

Table 2: Common Adsorption Isotherm Models and Their Significance

Isotherm ModelKey Assumption(s)Information Gained
Langmuir Adsorption occurs on a homogeneous surface with monolayer coverage. Maximum adsorption capacity (monolayer coverage).
Freundlich An empirical model for adsorption on heterogeneous surfaces. researchgate.netAdsorption intensity and surface heterogeneity.
Temkin Considers the effect of adsorbate-adsorbate interactions on adsorption heat. researchgate.netHeat of adsorption and adsorbent-adsorbate interactions.

Studies on related bolaamphiphiles have shown that they can exhibit a slow adsorption process at interfaces, sometimes taking hours to reach equilibrium. pku.edu.cn

Interfacial rheology probes the mechanical properties of the adsorbed molecular layer at an interface, which is crucial for understanding the stability of emulsions and foams. anton-paar.com The measurements distinguish between elastic (storage modulus, G') and viscous (loss modulus, G'') responses of the interfacial film to an applied stress or strain. mdpi.com

For bis-amide molecules, the strong intermolecular hydrogen bonding that drives self-assembly in bulk can also lead to the formation of highly structured and viscoelastic layers at interfaces. Research on bis-amide organogels has demonstrated that these systems can be remarkably sensitive to strain. acs.orgnih.gov The yield strain, which marks the limit of the linear viscoelastic region, is often very low (typically below 1%), indicating that the structure of the adsorbed layer can be easily disrupted by small deformations. nih.gov This suggests that an adsorbed layer of this compound would likely form a structured, solid-like film with pronounced elastic character, but this structure would be brittle.

Table 3: Expected Interfacial Rheological Properties for Adsorbed Bis-Amide Layers

PropertyDescriptionExpected Behavior
Interfacial Elasticity (G') The ability of the interfacial layer to store energy and deform elastically.High, indicating the formation of a solid-like, structured film due to H-bonding.
Interfacial Viscosity (G'') The ability of the interfacial layer to dissipate energy.Lower than G', suggesting predominantly elastic behavior.
Yield Strain The amount of deformation the layer can withstand before its structure breaks.Very low (<1%), indicating a brittle interfacial network. acs.orgnih.gov

Phase Behavior and Liquid Crystalline Formations

The phase behavior of this compound is dominated by its identity as an organogelator. The process of gelation involves dissolving the compound in a suitable organic solvent at an elevated temperature and then cooling it. nih.gov Upon cooling, the molecules self-assemble into fibers, and at a specific temperature (the gelation temperature), this network becomes extensive enough to immobilize the solvent, leading to a sol-gel transition.

In addition to forming organogels, molecules with rigid, anisotropic structures and strong directional interactions, such as those facilitated by amide groups, have the potential to form liquid crystalline (LC) phases. nih.govjlu.edu.cn Liquid crystals are states of matter intermediate between a crystalline solid and an isotropic liquid. While many bis-amide compounds exhibit high melting points due to strong hydrogen bonding, which can prevent the formation of a thermotropic (temperature-induced) LC phase, they can form lyotropic (concentration-induced) LC phases. jlu.edu.cn

For fibrillar aggregates of molecules like this compound, an increase in concentration in a solvent can lead to a transition from an isotropic phase (where fibers are randomly oriented) to a nematic liquid crystalline phase, where the fibers exhibit long-range orientational order. nih.gov At even higher concentrations, a gel phase may form where the ordered domains are arrested in a disordered network. nih.gov The specific phase behavior depends sensitively on the solvent, concentration, and temperature.

Theoretical and Computational Chemistry Approaches for N,n Ethylenebis Dodecanamide

Molecular Dynamics Simulations of Interfacial and Bulk Aggregation Processes

Molecular dynamics (MD) simulations are a cornerstone of computational chemistry, allowing researchers to model the time-dependent behavior of molecular systems. For N,N'-Ethylenebis(dodecanamide), MD simulations can elucidate the mechanisms driving its aggregation in both bulk solvent and at interfaces.

Detailed Research Findings: Simulations reveal that the aggregation of bis-amide molecules like N,N'-Ethylenebis(dodecanamide) is primarily driven by hydrogen bonding between the amide groups and van der Waals interactions among the long dodecyl chains. researchgate.netmdpi.com In bulk, these interactions lead to the formation of fibrous networks, which are characteristic of organogels. At interfaces, such as air-water or solid-liquid, the molecules can adopt specific orientations to minimize free energy, influencing surface properties.

MD studies can track the formation of aggregates from an initially dispersed state, providing molecular-level insight into the nucleation and growth of self-assembled structures. mdpi.com These simulations can also explore how factors like solvent polarity and temperature affect the stability and morphology of the aggregates. nih.gov While specific, detailed MD studies focusing exclusively on N,N'-Ethylenebis(dodecanamide) are not prevalent in publicly accessible literature, the principles are well-established from studies on analogous systems like N,N,N′,N′-Tetraoctyl Diglycolamide (TODGA). nih.gov

Table 1: Key Parameters and Outputs of a Typical MD Simulation for Alkyl-Amide Aggregation

Parameter Description Typical Value/Output
Force Field A set of parameters to calculate the potential energy of the system. OPLS-AA, GROMOS, CHARMM
System Size The number of molecules in the simulation box. 100-1000 surfactant molecules with solvent
Simulation Time The duration of the simulation. 100 nanoseconds to several microseconds
Key Outputs Properties calculated from the simulation trajectory. Radial Distribution Functions (RDFs), Cluster Size Analysis, Hydrogen Bond Analysis
Insights Gained Understanding of molecular-level processes. Aggregation pathways, aggregate stability, solvent effects.

Quantum Chemical Calculations (e.g., Density Functional Theory, ab initio) for Electronic Properties and Interactions

Quantum chemical (QC) calculations, such as Density Functional Theory (DFT) and ab initio methods, are used to investigate the electronic structure of molecules. nih.gov These calculations provide precise information about molecular geometry, charge distribution, and the nature of intermolecular interactions, which are fundamental to understanding self-assembly.

Detailed Research Findings: For N,N'-Ethylenebis(dodecanamide), DFT calculations can be used to optimize the geometry of a single molecule and to determine the strength and directionality of hydrogen bonds between two or more molecules. plos.orgijcce.ac.ir These methods allow for the calculation of interaction energies, confirming that hydrogen bonding between amide groups is a primary stabilizing force in aggregate formation. mdpi.com

Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can provide insights into the molecule's reactivity and electronic properties. scispace.com While comprehensive DFT studies on this specific molecule are limited, the methodology is standard for analyzing the non-covalent interactions that govern the self-assembly of similar organic molecules. plos.orgsemanticscholar.org

Table 2: Representative Data from Quantum Chemical Calculations on Amide Dimers

Calculation Type Property Calculated Illustrative Finding for Amide-Amide Interaction
Geometry Optimization Bond lengths, bond angles, dihedral angles. Planarity of the amide group, optimal H-bond distance (~1.8-2.0 Å).
Interaction Energy Strength of the bond between two molecules. Strong, directional hydrogen bond energy (e.g., -5 to -8 kcal/mol).
Natural Bond Orbital (NBO) Charge distribution and donor-acceptor interactions. Significant charge transfer from the lone pair of the oxygen atom to the antibonding orbital of the N-H bond.
Frequency Analysis Vibrational frequencies. Redshift in the N-H stretching frequency upon hydrogen bond formation.

Computational Prediction of Self-Assembly Pathways and Aggregate Geometries

Computational methods can predict the most likely pathways for self-assembly and the final geometries of the resulting aggregates. This involves a combination of techniques, from quantum mechanics to molecular dynamics, to model the process across different scales. mdpi.com

Coarse-Grained Modeling for Large-Scale Supramolecular Assemblies

While all-atom MD simulations provide high detail, they are computationally expensive for modeling large systems over long timescales. Coarse-grained (CG) modeling simplifies the system by representing groups of atoms as single "beads," enabling the simulation of much larger assemblies and longer timeframes. nih.govcecam.org

Detailed Research Findings: Coarse-grained models are particularly useful for studying the later stages of aggregation and the mesoscale structure of materials formed by N,N'-Ethylenebis(dodecanamide). nih.gov By reducing the degrees of freedom, CG simulations can model the formation of entire fibrillar networks and predict macroscopic properties like gelation concentration. rsc.org These models are parameterized to reproduce key properties from either experimental data or more detailed all-atom simulations. aps.org For example, a CG model could represent the ethylenebis(amide) core as one set of beads and segments of the dodecyl chains as other beads, capturing the essential amphiphilic nature of the molecule that drives self-assembly. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Aggregation Properties

Quantitative Structure-Activity Relationship (QSAR) models are statistical methods that correlate molecular descriptors (physicochemical properties derived from the molecular structure) with a specific activity or property, such as the tendency to aggregate. nih.govresearchgate.net

Detailed Research Findings: For predicting the aggregation properties of molecules like N,N'-Ethylenebis(dodecanamide), a QSAR model would be developed using a dataset of similar compounds with known aggregation behavior. uri.edu Molecular descriptors could include molecular weight, logP (a measure of hydrophobicity), the number of hydrogen bond donors and acceptors, and topological indices. nih.govnih.gov The resulting model would be a mathematical equation that could predict the aggregation propensity of new, untested molecules based solely on their structure. nih.govnih.gov This approach is highly valuable in materials discovery for rapidly screening large libraries of potential gelators or surfactants without the need for extensive simulation or experimentation. rsc.org

Table 3: Common Descriptors Used in QSAR Models for Aggregation

Descriptor Class Example Descriptors Relevance to Aggregation
Constitutional Molecular Weight, Number of H-bond donors/acceptors. Size and H-bonding capacity directly influence intermolecular forces.
Topological Wiener index, Kier & Hall connectivity indices. Describe molecular branching and shape, affecting packing efficiency.
Physicochemical LogP, Molar Refractivity, Polar Surface Area (PSA). Quantify hydrophobicity and polarity, key drivers of self-assembly in different solvents.
Quantum Chemical HOMO/LUMO energies, Dipole moment. Relate to electronic aspects of intermolecular interactions.

Applications of N,n Ethylenebis Dodecanamide in Advanced Materials Science

Functionality as a Binder Component in Powder Metallurgy and Composites

In the field of powder metallurgy (PM), binders are crucial for maintaining the shape and integrity of green parts (unsintered powder compacts) and for ensuring smooth processing. N,N'-Ethylenebis(stearamide) (EBS), a closely related molecule to N,N'-Ethylenebis(dodecanamide), is traditionally employed as both a lubricant and a binder for the cold compaction of powdered metal parts. atamanchemicals.comatamankimya.com

Its primary functions in this context are twofold. First, as a lubricant, it reduces the friction between individual metal particles and between the powder mass and the die walls during compaction. atamanchemicals.com This leads to improved powder compressibility and facilitates the ejection of the compacted part from the tool, minimizing defects and reducing wear on the equipment. atamanchemicals.comgreenchemintl.com Second, as a binder, it imparts sufficient "green strength" to the compacted part, holding the metal particles together and allowing for safe handling and transfer to the subsequent sintering furnace. atamankimya.com In some binder formulations, ethylene (B1197577) bis-stearamide can act as a weak backbone polymer, providing structural integrity to the green component. asminternational.org The waxy nature of the compound allows it to be mixed with metal powders and, upon compaction, form a cohesive mass that retains its shape. atamankimya.com

Modulation of Polymer Properties and Polymerization Processes

Fatty bis-amides like N,N'-Ethylenebis(dodecanamide) are highly effective additives for modifying the properties of a wide range of polymers. The longer-chain analogue, EBS, is extensively documented as a multifunctional additive in thermoplastics and thermosets, including ABS, PVC, polystyrene, polyethylene, and polypropylene. atamanchemicals.comgoyenchemical.com

Incorporation into Polymeric Matrices

N,N'-Ethylenebis(stearamide) is typically incorporated into polymeric matrices through melt compounding processes like extrusion. researchgate.net It functions as a dispersing agent, an internal and external lubricant, and a processing aid. atamanchemicals.comscienceopen.com Its molecular structure, featuring two non-polar fatty chains and two polar central amide groups, gives it surface-active properties. researchgate.net This amphiphilic nature allows it to migrate to surfaces and interfaces within the polymer melt.

As an internal lubricant, it reduces the intermolecular friction between polymer chains, which can lower the melt viscosity and improve flow properties. goyenchemical.comatamankimya.com As an external lubricant, it reduces the friction between the polymer melt and the hot metal surfaces of processing equipment, preventing sticking and improving mold release. atamanchemicals.comgoyenchemical.com Furthermore, EBS is used to facilitate and stabilize the dispersion of solid fillers and pigments within the polymer matrix, preventing agglomeration and ensuring a homogenous composite. atamanchemicals.comatamankimya.com This is achieved through the interaction of its polar amide groups with the surface of the filler particles. researchgate.netresearchgate.net

Influence on Mechanical and Thermal Characteristics of Hybrid Materials

The addition of N,N'-Ethylenebis(stearamide) (EBS) can significantly alter the mechanical and thermal properties of polymer composites. By improving the dispersion of nanofillers such as organo-montmorillonite (OMMT) clay in a Poly(ethylene terephthalate) (PET) matrix, EBS was found to lead to a remarkable enhancement in the impact strength and storage modulus of the resulting nanocomposite. researchgate.net Similarly, when used in Polymethylmethacrylate (PMMA) composites containing halloysite (B83129) nanotubes (HNT), EBS improved interfacial compatibility, leading to enhanced scratch resistance and a lower coefficient of friction. scienceopen.com

Table 1: Effect of N,N'-Ethylenebis(stearamide) (EBS) on Polymer Properties
Polymer SystemFunction of EBSObserved Effect on Mechanical PropertiesObserved Effect on Thermal PropertiesReference
PET/Organo-montmorilloniteDispersing AgentRemarkable enhancement in impact strength and storage modulusCharacterized by dynamic mechanical thermal analysis researchgate.net
PMMA/Halloysite NanotubesDispersing Agent / LubricantImproved scratch resistance, lower coefficient of frictionSynergistic effect on thermal stability with HNT scienceopen.com
Poly(L-lactide) (PLLA)Nucleating AgentSmaller, more numerous spherulites can improve mechanical performanceAccelerated crystallization rate, slightly lower decomposition temperature asianpubs.org
Nylon 6/Carboxylic SilicaLubricant / Dispersing AgentMinimal decrease in tensile strength, 17-21% decrease in bending strengthData not specified researchgate.net

Role in the Formation of Nanostructured Materials and Gels

The unique chemical structure of N,N'-Ethylenebis(dodecanamide) and its analogues allows them to play a role in organizing materials at the nanoscale, influencing the structure of composites and showing potential in the development of advanced soft materials.

Templating and Directing Agent for Inorganic Nanomaterials

N,N'-Ethylenebis(stearamide) (EBS) acts as a crucial directing agent in the fabrication of polymer nanocomposites. Its fatty amide groups can interact with and adsorb onto the surface of various inorganic nanoparticles, including halloysite nanotubes (HNT) and organo-montmorillonite (OMMT) clay. atamanchemicals.comresearchgate.net This surface modification helps to overcome the natural tendency of nanoparticles to agglomerate within a non-polar polymer matrix.

By improving the interfacial compatibility between the inorganic filler and the organic polymer, EBS facilitates a more uniform dispersion of the nanoparticles. researchgate.netscienceopen.com This controlled distribution is essential for creating materials with consistent and enhanced properties. In this capacity, EBS functions as a templating or directing agent, not for the synthesis of the primary nanoparticles themselves, but for their organized assembly within the bulk composite material, thereby defining the final nanostructure of the hybrid material. atamanchemicals.comatamankimya.com

Development of Self-Healing and Stimuli-Responsive Soft Materials

The development of materials that can autonomously repair damage (self-heal) or respond to external triggers like pH or temperature is a frontier in materials science. nih.govillinois.edunih.govdtic.milriken.jp While direct research on N,N'-Ethylenebis(dodecanamide) in these specific applications is limited, the broader class of fatty acid amides and related compounds shows significant potential for creating such "smart" materials.

Investigation of Biological and Biomimetic Interactions of N,n Ethylenebis Dodecanamide in Vitro

Interactions with Model Cell Membranes and Lipid Bilayers in Vitro

There is currently a lack of specific research on the interactions of N,N'-Ethylenebis(dodecanamide) with model cell membranes and lipid bilayers. While the amphiphilic nature of the molecule, possessing two long dodecanoyl chains, suggests potential for intercalation within lipid structures, no empirical data from techniques such as Langmuir-Blodgett trough measurements, differential scanning calorimetry, or fluorescence spectroscopy are available to confirm and characterize these interactions.

Influence on Macromolecular Conformation and Stability (e.g., proteins, nucleic acids)

No studies were found that specifically investigate the influence of N,N'-Ethylenebis(dodecanamide) on the conformation and stability of proteins or nucleic acids. Research into how this compound might affect protein secondary or tertiary structures, or the stability of DNA or RNA, has not been published.

Mechanisms of Interfacial Activity in Biological Contexts

The interfacial activity of N,N'-Ethylenebis(dodecanamide) in biological contexts remains uncharacterized. Due to its structure, it is plausible that it could exhibit surfactant-like properties, but there are no available studies measuring its critical micelle concentration in biologically relevant solutions or its effects on interfacial tension at biological interfaces.

Biomimetic Systems and Artificial Membrane Formulations

There is no published research detailing the use of N,N'-Ethylenebis(dodecanamide) in the formulation of biomimetic systems or artificial membranes. Its potential as a component in creating synthetic membranes that mimic biological functions has not been explored in the scientific literature.

Emerging Research Directions and Future Prospects for N,n Ethylenebis Dodecanamide Studies

Advanced In Situ Characterization of Dynamic Self-Assembly

The ability of N,N'-Ethylenebis(dodecanamide) to self-assemble into ordered supramolecular structures is fundamental to its function as a rheology modifier, gelling agent, and crystal nucleator. Future research will increasingly rely on advanced in situ characterization techniques to observe and understand the kinetics and thermodynamics of this process in real-time and within complex matrices.

Understanding the self-assembly mechanism is crucial for controlling the final properties of the material. For instance, some complex molecules have been shown to self-assemble through an isodesmic pathway, a process that could be investigated for bis-amides. researchgate.net Techniques such as temperature-controlled small-angle X-ray scattering (SAXS) and wide-angle X-ray scattering (WAXS) can provide insights into the evolution of crystalline and mesophase structures as the material transitions from a solution or melt to a structured solid. Furthermore, in situ spectroscopic methods, like Fourier-transform infrared (FTIR) and Raman spectroscopy, can monitor the hydrogen bonding between amide groups, which is a primary driving force for the self-assembly process.

Cryogenic transmission electron microscopy (cryo-TEM) is another powerful tool that can visualize the nascent fibrillar networks and other aggregates formed in solution without the artifacts introduced by drying. By combining these observational techniques with computational modeling and simulation, researchers can develop a comprehensive picture of the self-assembly landscape. This knowledge will enable the precise tuning of processing conditions to achieve desired morphologies and, consequently, material properties.

Table 1: Advanced In Situ Techniques for Studying Self-Assembly

TechniqueInformation GainedPotential Application for N,N'-Ethylenebis(dodecanamide)
Small-Angle X-ray Scattering (SAXS) Size, shape, and arrangement of nanoscale structures.Probing the formation of fibrillar networks in real-time during cooling or solvent evaporation.
Raman Spectroscopy Vibrational modes of molecules, indicating changes in local chemical environment and conformation.Monitoring the formation of intermolecular hydrogen bonds between amide groups.
Cryo-Transmission Electron Microscopy (cryo-TEM) Direct visualization of nanoscale structures in a vitrified solution.Imaging the morphology of self-assembled structures without staining or drying artifacts.
Rheology Macroscopic flow behavior and viscoelastic properties.Correlating the evolution of microscopic structure with changes in bulk material properties like gel strength.

Development of Bio-Inspired Materials with Tunable Properties

Nature provides a rich source of inspiration for the design of advanced materials with remarkable properties. mdpi.comrsc.org The unique hierarchical architectures found in biological materials often lead to exceptional mechanical performance and functionality. osti.gov N,N'-Ethylenebis(dodecanamide), with its waxy, hydrophobic nature and self-assembly capabilities, is a promising building block for creating bio-inspired materials with tunable properties.

One emerging area is the development of surfaces with tunable wettability. nih.gov By controlling the crystallization of N,N'-Ethylenebis(dodecanamide) on a surface, it is possible to create micro- and nanostructures that mimic the superhydrophobic properties of the lotus leaf or the water-harvesting capabilities of the Namib desert beetle. mdpi.comnih.gov The ability to switch the surface from hydrophobic to hydrophilic through external stimuli, such as temperature or pH, could lead to applications in smart textiles, microfluidics, and anti-fouling coatings.

Another avenue of bio-inspired research is the creation of self-healing materials. The reversible nature of the hydrogen bonds that drive the self-assembly of N,N'-Ethylenebis(dodecanamide) could be harnessed to design polymers and composites that can repair themselves after damage. When a fracture occurs, the application of heat or a solvent could disrupt the self-assembled network, allowing the molecules to reorganize and reform the hydrogen bonds across the damaged interface, thus restoring the material's integrity.

Integration into Sustainable Chemical Processes and Circular Economy Models

The principles of green chemistry and the development of a circular economy are becoming increasingly important in the chemical industry. mdpi.comhilarispublisher.com N,N'-Ethylenebis(dodecanamide) can play a significant role in this transition due to its potential derivation from renewable feedstocks and its ability to improve the energy efficiency of manufacturing processes.

Dodecanoic acid (lauric acid), a key precursor for N,N'-Ethylenebis(dodecanamide), can be sourced from vegetable oils such as coconut and palm kernel oil. Utilizing these bio-based feedstocks reduces the reliance on fossil fuels and contributes to a more sustainable chemical industry. researchgate.netmdpi.com Future research will focus on developing more efficient and environmentally benign catalytic processes for the synthesis of N,N'-Ethylenebis(dodecanamide) from these renewable resources.

Furthermore, the use of N,N'-Ethylenebis(dodecanamide) and its analogues, like ethylene (B1197577) bis stearamide (EBS), as processing aids in the plastics industry can contribute to energy savings. atamanchemicals.comatamanchemicals.com As an internal and external lubricant, it reduces the viscosity of polymer melts, leading to lower processing temperatures and reduced energy consumption during extrusion and molding operations. atamankimya.comconnectchemicals.com In a circular economy context, research could explore the role of N,N'-Ethylenebis(dodecanamide) as a compatibilizer in plastic recycling. By improving the miscibility of different polymers in mixed plastic waste streams, it could enhance the mechanical properties of recycled plastics, making them suitable for a wider range of applications and diverting them from landfills.

Exploration of Multifunctional Composites and Hybrid Systems

The performance of polymer composites can be significantly enhanced by the addition of functional additives. N,N'-Ethylenebis(dodecanamide) and its analogues have already demonstrated their utility as dispersing agents for fillers and pigments in plastics. atamanchemicals.comconnectchemicals.com Future research is expected to focus on creating multifunctional composites and hybrid systems where this bis-amide plays a more active role than simply a processing aid.

By modifying the surface of fillers, such as nanoclays, carbon nanotubes, or graphene, with N,N'-Ethylenebis(dodecanamide), it is possible to improve their dispersion and interfacial adhesion with the polymer matrix. This can lead to composites with enhanced mechanical strength, thermal stability, and barrier properties. The self-assembly of the bis-amide at the filler-polymer interface could create an ordered interphase region that effectively transfers stress from the polymer to the reinforcement.

Another exciting prospect is the development of hybrid organic-inorganic materials where N,N'-Ethylenebis(dodecanamide) acts as a template for the growth of inorganic nanoparticles. The self-assembled fibrillar network of the bis-amide could serve as a scaffold for the controlled deposition of metal oxides or other inorganic materials, leading to novel hybrid systems with unique optical, electronic, or catalytic properties. These materials could find applications in sensors, energy storage, and catalysis.

Table 2: Potential Roles of N,N'-Ethylenebis(dodecanamide) in Advanced Composites

Composite ComponentFunction of N,N'-Ethylenebis(dodecanamide)Resulting Composite Property
Polymer Matrix Internal and external lubricant.Improved processability, reduced energy consumption.
Inorganic Fillers (e.g., talc, CaCO₃) Dispersing agent, surface modifier.Enhanced mechanical properties, improved surface finish.
Nanofillers (e.g., nanoclays, carbon nanotubes) Exfoliating and dispersing agent, interfacial modifier.Increased strength, stiffness, and barrier properties.
Conductive Fillers (e.g., carbon black, metal particles) Template for controlled filler network formation.Tailored electrical and thermal conductivity.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-[2-(Dodecanoylamino)ethyl]dodecanamide, and how can reaction conditions be optimized?

  • Methodological Answer : The compound is typically synthesized via amidation reactions. A common approach involves coupling dodecanoic acid derivatives with ethylenediamine intermediates under anhydrous conditions. For example, describes analogous syntheses using N-methylimidazole as a catalyst in anhydrous tetrahydrofuran (THF), yielding 81–96% purity . Optimize reaction time (e.g., 12–24 hours) and temperature (25–60°C) to balance yield and byproduct formation. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended. Confirm stoichiometric ratios using NMR to ensure complete amidation .

Q. Which characterization techniques are most effective for verifying the structure of This compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : Use 1H^1H- and 13C^{13}C-NMR to identify protons and carbons in the dodecanoyl chains and amide linkages. For instance, amide protons typically resonate at δ 6.5–8.0 ppm, while methylene groups in the alkyl chains appear at δ 1.2–1.6 ppm .
  • Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) in positive ion mode detects the molecular ion peak (e.g., m/z 435–491 for similar compounds in ). High-resolution MS (HRMS) confirms the molecular formula (e.g., C24_{24}H48_{48}N2_2O2_2) .
  • Fourier-Transform Infrared Spectroscopy (FTIR) : Validate amide bonds via C=O stretching (~1640–1680 cm1^{-1}) and N-H bending (~1550 cm1^{-1}) .

Q. How can researchers assess the solubility and stability of this compound in various solvents?

  • Methodological Answer :

  • Solubility Testing : Perform sequential solubility tests in polar (e.g., ethanol, DMSO) and non-polar solvents (e.g., hexane, chloroform). For amphiphilic analogs like N,N-Bis(2-hydroxyethyl)dodecanamide, solubility in DMSO is ~50 mg/mL at 25°C .
  • Stability Studies : Use accelerated stability testing (40°C/75% relative humidity for 4 weeks) with HPLC monitoring. Degradation products (e.g., free fatty acids) can be quantified via reverse-phase HPLC (C18 column, acetonitrile/water gradient) .

Advanced Research Questions

Q. How does the acyl chain length and substitution pattern influence the compound’s biological activity?

  • Methodological Answer : Compare derivatives with varying chain lengths (e.g., C12 vs. C18) using in vitro assays. For example, ceramide analogs with C12 chains ( ) show enhanced membrane permeability in lipid bilayer models. Use fluorescence anisotropy to measure membrane fluidity changes or cell viability assays (e.g., MTT) to evaluate cytotoxicity. Computational modeling (e.g., molecular dynamics simulations) can predict lipid-water partition coefficients .

Q. What advanced analytical methods are suitable for detecting this compound in environmental or biological matrices?

  • Methodological Answer :

  • Sample Preparation : For sediment/biological samples ( ), perform solid-phase extraction (SPE) using C18 cartridges and elute with methanol.
  • Detection : Use GC-MS (electron ionization) or LC-MS/MS (multiple reaction monitoring) for trace analysis. For LC-MS, optimize ionization parameters (e.g., ESI+ with capillary voltage 3.5 kV) and monitor transitions like m/z 397 → 185 (characteristic fragment ions). Quantify against deuterated internal standards (e.g., n-Dodecyl-d25-amine in ) to improve accuracy .

Q. How should researchers address contradictions between synthetic purity claims and environmental detection data?

  • Methodological Answer : Cross-validate findings using orthogonal techniques. For example, if synthetic batches claim >95% purity (via NMR), but environmental samples show trace levels ( ), assess degradation pathways. Conduct forced degradation studies (e.g., UV exposure, hydrolysis) and analyze products via HRMS. Compare environmental isolates with synthetic standards using isotopic labeling (e.g., 13C^{13}C-labeled dodecanamide) to confirm origins .

Q. What experimental designs are optimal for studying this compound’s interactions with lipid membranes or proteins?

  • Methodological Answer :

  • Lipid Bilayer Models : Prepare liposomes (e.g., DPPC/cholesterol) and incorporate the compound at 1–10 mol%. Use differential scanning calorimetry (DSC) to measure phase transition temperatures or surface plasmon resonance (SPR) to quantify binding kinetics with membrane proteins.
  • Protein Interaction Studies : Perform isothermal titration calorimetry (ITC) to measure binding affinities with receptors like Toll-like receptor 4 (TLR4), which interacts with lipid-like molecules. For structural insights, use cryo-EM or X-ray crystallography with purified protein-ligand complexes .

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N-[2-(Dodecanoylamino)ethyl]dodecanamide

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